molecular formula C8H9N3O B11917254 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol

1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol

Katalognummer: B11917254
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: UOCJKZSDLGRVTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of an ethanol group at the third position of the pyrazolopyridine ring adds to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine, leading to the formation of the pyrazolopyridine core . Subsequent steps involve the functionalization of the core to introduce the ethanol group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. Due to its structural similarity to purine bases, it can interact with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes such as DNA replication and transcription, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol stands out due to the presence of the ethanol group, which imparts unique chemical reactivity and potential biological activity. Its structural similarity to purine bases also makes it a valuable compound for medicinal chemistry research .

Eigenschaften

Molekularformel

C8H9N3O

Molekulargewicht

163.18 g/mol

IUPAC-Name

1-(2H-pyrazolo[4,3-b]pyridin-3-yl)ethanol

InChI

InChI=1S/C8H9N3O/c1-5(12)7-8-6(10-11-7)3-2-4-9-8/h2-5,12H,1H3,(H,10,11)

InChI-Schlüssel

UOCJKZSDLGRVTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C2C(=NN1)C=CC=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.